molecular formula C13H9ClN4O8S B14565318 N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide CAS No. 61496-88-6

N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide

Cat. No.: B14565318
CAS No.: 61496-88-6
M. Wt: 416.75 g/mol
InChI Key: RVNGDECJXDUJBA-UHFFFAOYSA-N
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Description

N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide is a complex organic compound known for its unique chemical structure and reactivity. This compound features a chloromethanesulfonyl group, a dinitrophenyl group, and a phenylnitramide group, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

61496-88-6

Molecular Formula

C13H9ClN4O8S

Molecular Weight

416.75 g/mol

IUPAC Name

N-[4-(chloromethylsulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide

InChI

InChI=1S/C13H9ClN4O8S/c14-8-27(25,26)10-6-11(16(19)20)13(12(7-10)17(21)22)15(18(23)24)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

RVNGDECJXDUJBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=C(C=C(C=C2[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide typically involves multiple steps. One common method starts with the preparation of chloromethanesulfonyl chloride, which is synthesized by reacting methane with sulfuryl chloride in a radical reaction . This intermediate is then reacted with 2,6-dinitrophenylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides or sulfonates.

    Reduction: Formation of aromatic amines.

    Oxidation: Formation of quinones and other oxidized aromatic compounds.

Mechanism of Action

The mechanism of action of N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide involves its interaction with nucleophiles and electrophiles. The chloromethanesulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro groups can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide is unique due to its combination of functional groups, which confer distinct reactivity patterns and potential applications. The presence of both nitro and sulfonyl groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

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